molecular formula C7H11NO2 B13972002 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde CAS No. 87013-24-9

2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde

Cat. No.: B13972002
CAS No.: 87013-24-9
M. Wt: 141.17 g/mol
InChI Key: HMUYCIFQRBWDMT-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[222]octane-3-carbaldehyde is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The nitrogen and oxygen atoms in the bicyclic core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and interactions with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.

    2-Oxa-6-azabicyclo[2.2.2]octane: Similar in structure but with different functional groups and potential reactivity.

Uniqueness

2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

87013-24-9

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-5-8-6-1-3-7(10-8)4-2-6/h5-7H,1-4H2

InChI Key

HMUYCIFQRBWDMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N(O2)C=O

Origin of Product

United States

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